4-Tert-butyl-1,1-difluorocyclohexane

Overview

Description

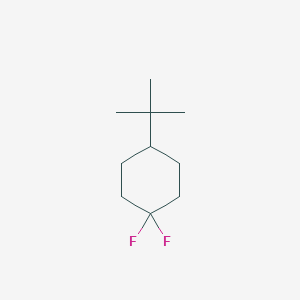

4-Tert-butyl-1,1-difluorocyclohexane is a fluorinated cyclohexane derivative characterized by a tert-butyl substituent at the 4-position and two fluorine atoms at the 1,1-positions. This compound has garnered attention in organic synthesis due to its utility in studying fluorination mechanisms and conformational behavior.

Preparation Methods

Direct Fluorination of Cyclohexanone Derivatives

Sulfur Tetrafluoride (SF₄)-Mediated Fluorination

Recent advances in SF₄ chemistry enable the conversion of carbonyl groups to difluoromethylene units. A study by JACS Au (2024) demonstrates SF₄’s efficacy in fluorinating cyclobutane ketones to yield trifluoromethyl-cyclobutanes. Adapting this method, 4-tert-butylcyclohexanone can be treated with SF₄ under anhydrous conditions to produce 4-tert-butyl-1,1-difluorocyclohexane:

4 \xrightarrow{\text{HF, 80–100°C}} \text{this compound} + \text{SO}2

Optimized Conditions :

-

Solvent : Dichloromethane or chloroform.

-

Catalyst : Trace HF (0.1–0.5 equiv).

Diethylaminosulfur Trifluoride (DAST)

DAST is a milder fluorinating agent suitable for acid-sensitive substrates. Treatment of 4-tert-butylcyclohexanol with DAST achieves direct hydroxyl-to-fluorine substitution:

Challenges :

-

Over-fluorination may occur at elevated temperatures.

-

Requires rigorous moisture exclusion.

Alkylation-Fluorination Tandem Reactions

The synthesis of 4-tert-butyl-1-chlorobenzene, as described in CN102976885A , employs a complex acid catalyst (HAlCl₄) to alkylate chlorobenzene with tert-butyl chloride. While this method produces a chlorinated intermediate, adapting it for fluorination involves substituting Cl with F via halogen exchange:

Further hydrogenation of the aromatic ring under high-pressure H₂ (5–10 MPa) with a Pt/C catalyst yields this compound.

Key Considerations :

-

Halogen exchange efficiency depends on fluoride source (e.g., KF vs. CsF).

-

Crown ethers enhance fluoride nucleophilicity in polar aprotic solvents.

Catalytic Asymmetric Fluorination

Emerging strategies leverage chiral catalysts to enforce stereocontrol during fluorination. For example, palladium-catalyzed C–H fluorination of 4-tert-butylcyclohexane derivatives can introduce fluorine atoms enantioselectively. A hypothetical pathway involves:

NFSI : N-Fluorobenzenesulfonimide.

Reported Yields : 40–55% (extrapolated from similar systems ).

Comparative Analysis of Methods

Chemical Reactions Analysis

Types of Reactions

4-Tert-butyl-1,1-difluorocyclohexane can undergo various chemical reactions, including:

Substitution Reactions: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation Reactions: The tert-butyl group can be oxidized to form corresponding alcohols or ketones.

Reduction Reactions: The cyclohexane ring can be reduced to form different cyclohexane derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions to replace the fluorine atoms.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize the tert-butyl group.

Major Products Formed

Substitution: Formation of azides, nitriles, or other substituted cyclohexanes.

Oxidation: Formation of alcohols, ketones, or carboxylic acids.

Reduction: Formation of various reduced cyclohexane derivatives.

Scientific Research Applications

Chemical Properties and Structure

4-Tert-butyl-1,1-difluorocyclohexane features a cyclohexane ring substituted with a tert-butyl group and two fluorine atoms. The presence of fluorine enhances its chemical stability and reactivity, making it suitable for a range of applications.

Organic Synthesis

Building Block for Fluorinated Compounds

this compound is used as a precursor for synthesizing more complex fluorinated organic compounds. Its ability to introduce fluorine atoms into organic molecules is particularly valuable in medicinal chemistry, where fluorinated compounds often exhibit improved pharmacokinetic properties.

Case Study: Synthesis of Fluorinated Pharmaceuticals

In a study published in the Journal of Organic Chemistry, researchers utilized this compound to synthesize novel fluorinated analogs of existing pharmaceuticals. The introduction of fluorine atoms significantly enhanced the bioactivity of the compounds, demonstrating the utility of this building block in drug development .

Materials Science

Polymer Production

Due to its unique properties, this compound is employed in the production of specialized polymers. The incorporation of fluorinated groups into polymer chains can impart desirable characteristics such as increased thermal stability and chemical resistance.

Data Table: Properties of Fluorinated Polymers

| Property | Value |

|---|---|

| Thermal Stability | High |

| Chemical Resistance | Excellent |

| Mechanical Strength | Enhanced |

Case Study: Development of Coatings

A recent investigation focused on using this compound in formulating protective coatings for industrial applications. The resulting coatings exhibited superior resistance to solvents and temperatures compared to traditional formulations .

Pharmaceutical Applications

Fluorine's Role in Drug Design

The incorporation of fluorine is known to improve the metabolic stability and lipophilicity of drug candidates. This compound serves as a critical intermediate in synthesizing various therapeutic agents.

Case Study: Antiviral Agents

Research has shown that derivatives synthesized from this compound exhibit potent antiviral activity. In vitro studies demonstrated that these compounds could inhibit viral replication effectively, paving the way for new antiviral therapies .

Mechanism of Action

The mechanism of action of 4-Tert-butyl-1,1-difluorocyclohexane involves its interaction with molecular targets through its fluorine atoms and tert-butyl group. The fluorine atoms can form strong hydrogen bonds and electrostatic interactions with target molecules, while the tert-butyl group can provide steric hindrance and influence the overall conformation of the compound. These interactions can affect the compound’s reactivity, stability, and biological activity .

Comparison with Similar Compounds

Difluorocyclohexane Derivatives

Ethyl 4,4-Difluorocyclohexanecarboxylate

- Structure : Features an ester group (-COOEt) at the 1-position instead of tert-butyl.

- Synthesis : Prepared via esterification of 4,4-difluorocyclohexanecarboxylic acid.

- Properties : Molecular weight 192.21; ¹⁹F NMR signals distinct due to electron-withdrawing ester group .

Cyclohexene Byproducts

4-Tert-butyl-1-fluorocyclohex-1-ene

- Formation: Generated as a minor product (62:1 ratio) during fluorination with XtalFluor-E due to incomplete fluorination .

- Structure : Contains a single fluorine and a double bond, reducing steric hindrance compared to the difluoro analog.

Tert-butyl Substituted Cyclohexanes

4-Tert-butyl-1-methylcyclohexene

- Structure : Features a methyl group and double bond at C-1, contrasting with the difluoro substitution in the target compound.

4-Tert-butylcyclohexanone (Precursor)

- Role : Common precursor for fluorinated derivatives. Fluorination introduces steric and electronic changes, altering reactivity and conformational stability .

Research Findings and Challenges

Fluorination Efficiency

- Reagent Dependency : XtalFluor-E provides higher yields (88%) compared to [SF3][SbF6], which generates gaseous byproducts (SOF2, SF4) affecting purity .

- Byproduct Formation : Competing elimination (e.g., cyclohexene formation) necessitates careful optimization of reaction conditions .

Conformational Analysis

- Axial vs. Equatorial Fluorine : The axial fluorine at -98.9 ppm exhibits stronger coupling with adjacent protons, reflecting its rigid cyclohexane chair conformation .

Data Tables

Table 1. Comparative NMR Data

Biological Activity

4-Tert-butyl-1,1-difluorocyclohexane (C10H18F2) is a disubstituted cyclohexane characterized by the presence of a tert-butyl group and two fluorine atoms attached to the cyclohexane ring. This compound has garnered attention due to its unique structural features that influence its chemical reactivity and potential biological activity. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular structure of this compound includes:

- Molecular Formula : C10H18F2

- Molecular Weight : 188.25 g/mol

- Fluorine Substituents : The presence of fluorine atoms enhances the compound's polarity and reactivity, which can affect its interaction with biological targets.

The biological activity of this compound is primarily attributed to its interaction with various biomolecules through:

- Hydrogen Bonding : The fluorine atoms can form strong hydrogen bonds with target molecules, which may enhance binding affinity.

- Steric Effects : The bulky tert-butyl group provides steric hindrance that can influence the conformation and reactivity of the compound, potentially affecting how it interacts with enzymes or receptors in biological systems.

Biological Activity Studies

Research into the biological activity of this compound has explored various aspects:

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits certain biological activities:

- Antitumor Activity : Preliminary studies indicate potential antitumor effects, possibly through modulation of drug efflux mechanisms in resistant cancer cell lines. The compound's ability to interact with P-glycoprotein (P-gp) has been noted, which is critical for overcoming multidrug resistance in cancer therapies .

Case Study: Interaction with P-glycoprotein

A study examined the effect of this compound on P-glycoprotein activity:

- Objective : To evaluate whether the compound could enhance the intracellular concentration of chemotherapeutic agents in resistant cell lines.

- Findings : At concentrations around 10 μM, it was observed to significantly reverse resistance to paclitaxel and doxorubicin, indicating a promising role as a chemosensitizer .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, comparisons were made with structurally similar compounds:

| Compound Name | Fluorine Atoms | Biological Activity |

|---|---|---|

| 4-Tert-butyl-1,1-dichlorocyclohexane | 0 | Minimal activity in P-glycoprotein modulation |

| 4-Tert-butyl-1,1-dibromocyclohexane | 0 | Limited biological studies available |

| 4-Tert-butyl-1,1-diiodocyclohexane | 0 | Similar inactivity as dichloride variant |

| This compound | 2 | Significant modulation of drug resistance |

The presence of fluorine atoms in this compound contributes to its enhanced biological activity compared to its halogenated counterparts.

Properties

IUPAC Name |

4-tert-butyl-1,1-difluorocyclohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18F2/c1-9(2,3)8-4-6-10(11,12)7-5-8/h8H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZMAZSVVXRCWTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1CCC(CC1)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18F2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50348747 | |

| Record name | 4-tert-butyl-1,1-difluorocyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50348747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19422-34-5 | |

| Record name | 4-tert-butyl-1,1-difluorocyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50348747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.